molecular formula C27H33N3O3 B14070966 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B14070966
M. Wt: 447.6 g/mol
InChI Key: QCCVECHPSPNWMP-UHFFFAOYSA-N
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Description

The three compounds—3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine, 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine, and 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine—are structural isomers of methyl-substituted dihydrobenzo[b][1,4]oxazines. Their differences lie in the positions of saturation (dihydro) and substituents within the heterocyclic oxazine ring.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/3C9H11NO/c3*1-7-6-10-8-4-2-3-5-9(8)11-7/h3*2-5,7,10H,6H2,1H3

InChI Key

QCCVECHPSPNWMP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Conventional Alkylation of Aminophenols

A widely adopted method involves the alkylation of 2-aminophenol derivatives with methyl-substituted alkylating agents. For instance, Patel et al. demonstrated the synthesis of analogous 2H-benzo[b]oxazines by reacting 2-aminophenol with 2-bromo-4-chloroacetophenone in dichloromethane using potassium carbonate and tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst. The mixture was refluxed for 4–6 hours, yielding 87–95% after recrystallization. Adapting this protocol for the methyl variant would require substituting the alkylating agent with a methyl-bearing counterpart, such as 2-bromo-1-(4-methylphenyl)ethanone. Critical parameters include:

  • Base : Potassium carbonate facilitates deprotonation of the aminophenol.
  • Catalyst : Tetrabutylammonium hydrogen sulfate enhances reaction kinetics in biphasic systems.
  • Solvent : Dichloromethane provides optimal solubility for intermediates.

Microwave-Assisted Cyclocondensation

A microwave-enhanced approach significantly reduces reaction times. Zhimomi et al. synthesized 2H-benzo[b]oxazines by reacting aminophenols with phenacyl bromides under microwave irradiation (300–500 W) for 3–5 minutes using cesium carbonate (Cs₂CO₃) as a base. This method achieved 70–86% yields with minimal purification. For the methyl derivative, 2-(bromomethyl)phenacyl bromide could serve as the alkylating agent. Advantages include:

  • Efficiency : Reaction completion within minutes versus hours.
  • Purity : Reduced byproduct formation due to controlled heating.
  • Scalability : Applicable to high-throughput synthesis.

Reductive Cyclization of Nitro Precursors

Reductive cyclization offers an alternative route for introducing the methyl group post-cyclization. In a study by Zhang et al. , nitro-substituted intermediates were reduced using iron powder in acetic acid, yielding cyclic amines. Applying this strategy, 2-nitro-4-methylphenol could undergo alkylation followed by reduction to form the target oxazine. Key steps include:

  • Nitration : Introduce a nitro group at the ortho position relative to the hydroxyl group.
  • Alkylation : React with methyl glycidyl tosylate to form an intermediate ester.
  • Reduction : Use catalytic hydrogenation or Fe/AcOH to cyclize and reduce the nitro group.

Multi-Step Synthesis via Ester Intermediates

A modular approach involving ester intermediates allows precise control over substituents. Kumar et al. synthesized 3,4-dihydro-2H-benzo[b]oxazine-2-carboxylic acid derivatives through:

  • Esterification : Convert 2,3-dihydroxybenzoic acid to its methyl ester.
  • Alkylation : Treat with 1,2-dibromoethane in the presence of K₂CO₃ to form a cyclic ether.
  • Hydrolysis and Amidation : Hydrolyze the ester to the acid, followed by amide formation. For the methyl variant, substituting dibromoethane with 1-bromo-2-methylpropane could introduce the methyl group during alkylation.

Comparative Analysis of Methods

Method Yield Time Complexity Key Advantage
Conventional Alkylation 87–95% 4–6 h Moderate High yield, well-established
Microwave-Assisted 70–86% 3–5 min Low Rapid, energy-efficient
Reductive Cyclization 60–75% 8–12 h High Versatile for functionalization
Ester Intermediate Route 50–65% 24–36 h High Tailored substituent control

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility in alkylation steps.
  • Catalyst Screening : Cs₂CO₃ outperforms K₂CO₃ in microwave reactions due to superior base strength.
  • Purification : Recrystallization from ethanol or column chromatography enhances purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzoxazines .

Scientific Research Applications

While the search results do not specifically focus on the applications of "3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine," they do provide information on related compounds and their applications, which can offer insights into the potential uses of the target compound.

Understanding the Oxazine Structure
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is an organic compound with a benzene ring fused with a heterocyclic ring containing nitrogen and oxygen. Oxazine derivatives have applications in various fields.

Anticancer Agents

One potential application for compounds in this class is as anticancer agents. Cell culture experiments can assess the impact of these compounds on cell viability, proliferation, and apoptosis, with certain derivatives showing activity in modulating biological pathways relevant to disease treatment.

Antioxidant Agents

C-3 tethered 2-oxo-benzo[1,4]oxazines have been identified as potential antioxidant agents . Studies have shown some analogs to be more potent than the standard reference BHT, with preliminary cytotoxic studies indicating their non-toxic nature in non-cancerous cell lines . In silico molecular docking studies have validated these findings .

Pharmaceutical Applications

Dihydro-2H-benzo[b][1,4]oxazine sulfonamides and related compounds have potential uses in treating medical disorders such as cancer, bacterial infections, fungal infections, and immune deficiency disorders . These compounds can also promote the activity of retinoid-related orphan receptors (RORy) .

5-HT6 Receptor Antagonists

Novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists . Many of these compounds have demonstrated subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats .

Comparison with Similar Compounds

Key Structural Features:

  • 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine : A six-membered oxazine ring fused to a benzene ring, with a methyl group at position 2 and saturation at positions 3 and 4.
  • 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine : Saturation occurs between positions 2 and 3, with the methyl group at position 2.
  • 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Structurally identical to the first compound; the nomenclature reflects alternative numbering conventions in fused heterocycles.

These compounds are pivotal intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules with antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .

Key Observations:
  • Synthesis : The 3,4-dihydro derivatives are more commonly synthesized via chemoenzymatic or multicomponent routes, while 2,3-dihydro analogs require tailored alkylation or coupling strategies .
Key Observations:
  • Methyl vs. Halogen Substitution : Methyl groups at position 2 may reduce polarity, improving blood-brain barrier penetration for CNS-targeting drugs .
  • Antimicrobial Potency : Halogenated derivatives (e.g., 6-Cl, 8-F) show stronger antifungal and antibacterial activity than methyl-substituted analogs .

Physicochemical Properties

Table 3: Calculated Properties of Selected Derivatives
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine C9H11NO 149.19 1.8 2.1
2,3-Dihydro-2-methylbenzo[b][1,4]oxazine C9H11NO 149.19 1.7 2.3
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine C8H8BrNO 214.06 2.4 0.9
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine C9H11NO2 165.19 1.2 5.6
Key Observations:
  • Lipophilicity : Methyl substitution increases logP compared to methoxy or hydroxyl groups, favoring membrane permeability .
  • Solubility : Halogenation reduces water solubility, necessitating formulation adjustments for drug delivery .

Biological Activity

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine and its derivatives are notable compounds in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of their synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Synthesis

The compound 3,4-dihydro-2-methyl-2H-benzo[b][1,4]oxazine belongs to a class of heterocyclic compounds known for their structural versatility and biological significance. The synthesis of these compounds typically involves methods such as the Mannich reaction, which combines substituted phenols with formaldehyde and amines to yield benzoxazine derivatives .

Synthesis Methods

  • One-step Mannich condensation : A straightforward approach that allows for the rapid formation of the benzoxazine ring.
  • Two-step and three-step reactions : More complex methods that may yield higher purity or specific derivatives depending on the substituents used.

Biological Activities

The biological activities of 3,4-dihydro-2-methyl-2H-benzo[b][1,4]oxazine derivatives encompass a wide range of pharmacological effects:

Antitumor Activity

Research indicates that certain derivatives exhibit potent antitumor properties. For instance, specific compounds have shown significant inhibition of hypoxic cancer cell growth with IC50 values as low as 10 µM in HepG2 cells . These compounds downregulate hypoxia-inducible factors (HIF-1α) and associated genes, suggesting a mechanism that targets tumor survival pathways under low oxygen conditions.

Antimicrobial Properties

Several studies have reported the antibacterial and antifungal activities of these compounds. For example, derivatives have been tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 5.98 to >30 μg/mL . This highlights their potential as candidates for tuberculosis treatment, especially given the rising resistance to existing therapies.

Other Biological Activities

The compounds also demonstrate:

  • Antioxidant properties : Certain analogs have been identified as potent antioxidants, surpassing standard references like BHT in efficacy .
  • Anti-inflammatory and anticonvulsant effects : These properties expand the therapeutic potential of benzoxazine derivatives beyond oncology .

Case Study 1: Antitumor Evaluation

In a study focusing on hypoxic tumor environments, two specific oxazine derivatives were synthesized and evaluated. Compound 10 exhibited an IC50 of 87 ± 1.8 μM against hypoxic cells while sparing normoxic cells (IC50 > 600 μM), indicating selective toxicity towards cancerous tissues under low oxygen conditions .

Case Study 2: Antitubercular Activity

Another study synthesized a series of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. Among these, several exhibited significant activity against Mycobacterium tuberculosis with promising MIC values. The structure-activity relationship (SAR) analysis suggested that modifications in the benzene ring significantly influenced biological activity .

Data Summary

CompoundBiological ActivityIC50 (μM)Reference
Compound 10Antitumor (hypoxic cells)87 ± 1.8
Compound 5aAntitubercular5.98
Compound 20aAntioxidant< BHT

Q & A

Q. Why do certain benzoxazine derivatives exhibit conflicting spectroscopic data across studies?

  • Answer: Variations arise from:
  • Solvent polarity effects on NMR chemical shifts (e.g., DMSO vs. CDCl₃ in ) .
  • Crystallographic polymorphism (e.g., differing X-ray packing modes altering melting points in ) .
  • Impurity carryover from incomplete purification. Cross-validate using orthogonal techniques (e.g., NMR + HRMS) .

Q. What are the unresolved challenges in benzoxazine-based drug development?

  • Answer: Key gaps include:
  • Low bioavailability due to high logP values (e.g., methyl esters in ) .
  • Toxicity of nitro/halogen substituents (e.g., 5-nitrothiazole in ) .
  • Limited in vivo efficacy data for CNS targets. Prioritize preclinical studies with PK/PD modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.